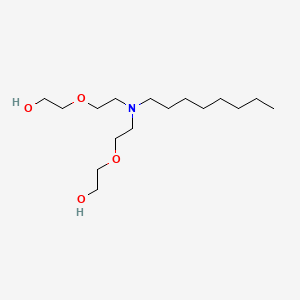
Bis(2-(2-hydroxyethoxy)ethyl)octylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-(2-hydroxyethoxy)ethyl)octylamine is a chemical compound with the molecular formula C16H35NO4. It is characterized by the presence of a tertiary amine group, two hydroxyl groups, and two ether linkages. This compound is often used in various industrial and research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(2-hydroxyethoxy)ethyl)octylamine typically involves the reaction of octylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Octylamine} + 2 \text{Ethylene Oxide} \rightarrow \text{this compound} ]
The reaction is usually conducted at elevated temperatures and pressures to facilitate the addition of ethylene oxide to the amine group .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are meticulously controlled. The process includes the purification of the final product to remove any unreacted starting materials and by-products. The purified compound is then subjected to quality control tests to ensure its suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-(2-hydroxyethoxy)ethyl)octylamine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The tertiary amine group can be reduced under specific conditions.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution reactions can produce various ethers or esters .
Aplicaciones Científicas De Investigación
Bis(2-(2-hydroxyethoxy)ethyl)octylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: The compound is utilized in the preparation of biological buffers and as a stabilizing agent for enzymes and proteins.
Industry: The compound is used in the formulation of lubricants, emulsifiers, and corrosion inhibitors.
Mecanismo De Acción
The mechanism by which Bis(2-(2-hydroxyethoxy)ethyl)octylamine exerts its effects is primarily through its interaction with biological membranes and proteins. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. Additionally, it can form hydrogen bonds with proteins, stabilizing their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-hydroxyethyl)octylamine
- Bis(2-(2-hydroxyethoxy)ethyl)amine
- Bis(2-(2-hydroxyethoxy)ethyl)ethylamine
Uniqueness
Bis(2-(2-hydroxyethoxy)ethyl)octylamine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to act as both a surfactant and a stabilizing agent makes it particularly valuable in various applications .
Propiedades
Número CAS |
68003-29-2 |
|---|---|
Fórmula molecular |
C16H35NO4 |
Peso molecular |
305.45 g/mol |
Nombre IUPAC |
2-[2-[2-(2-hydroxyethoxy)ethyl-octylamino]ethoxy]ethanol |
InChI |
InChI=1S/C16H35NO4/c1-2-3-4-5-6-7-8-17(9-13-20-15-11-18)10-14-21-16-12-19/h18-19H,2-16H2,1H3 |
Clave InChI |
BBLLNWPZRQWZSP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN(CCOCCO)CCOCCO |
Números CAS relacionados |
31727-16-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14457620.png)

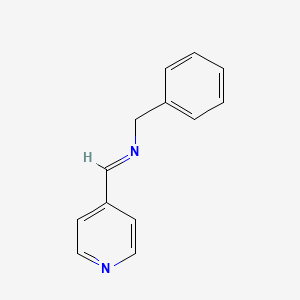
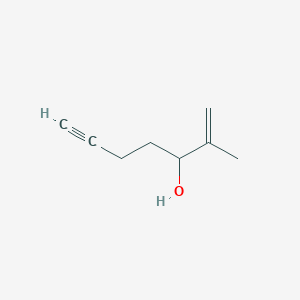
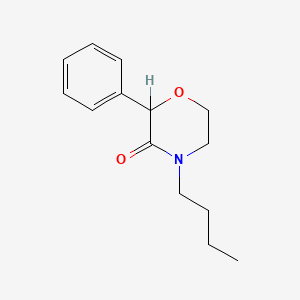
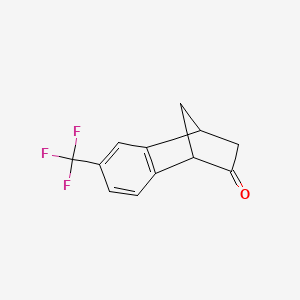
![1-[(4-Methylphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14457650.png)
![N-Carbamoyl-2-cyano-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide](/img/structure/B14457656.png)


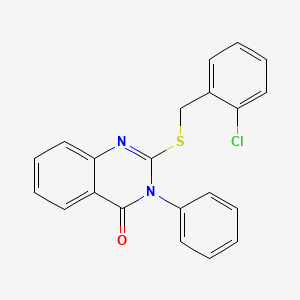
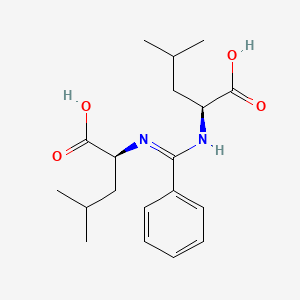
![Silanamine, N-[bis(trimethylsilyl)methyl]-1,1,1-trimethyl-N-(trimethylsilyl)-](/img/structure/B14457694.png)

